molecular formula C9H6FNO B122021 7-Fluoroquinolin-2(1H)-one CAS No. 148136-14-5

7-Fluoroquinolin-2(1H)-one

Cat. No.: B122021
CAS No.: 148136-14-5
M. Wt: 163.15 g/mol
InChI Key: IPFWGOPYTUCFDC-UHFFFAOYSA-N
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Description

NBD-Stearic Acid, formally known as 18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecanoic acid, is a derivative of the long-chain saturated fatty acid stearic acid. This compound contains the fluorophore nitrobenzoxadiazole (NBD) at the C-18 position. NBD-Stearic Acid is widely used as a fluorescent probe to study fatty acid uptake and fatty acid binding proteins (FABPs) .

Safety and Hazards

The safety data sheet for 7-Fluoroquinolin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

NBD-Stearic Acid is synthesized by conjugating stearic acid with the fluorophore nitrobenzoxadiazole. The reaction typically involves the activation of stearic acid followed by its coupling with nitrobenzoxadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of NBD-Stearic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

NBD-Stearic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.

    Substitution: The NBD moiety can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

NBD-Stearic Acid exerts its effects by binding to fatty acid binding proteins (FABPs) and other lipid-binding proteins. The NBD moiety allows for the visualization of fatty acid uptake and distribution within cells using fluorescence microscopy. The compound is taken up by cells and transported to various cellular compartments, including the nucleus, where it interacts with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NBD-Stearic Acid is unique due to its specific fluorescence properties, which make it highly suitable for studying fatty acid uptake and metabolism. The NBD moiety provides distinct spectral properties that allow for easy detection and quantification of the compound in biological systems .

Properties

IUPAC Name

7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWGOPYTUCFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597772
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148136-14-5
Record name 7-Fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound was prepared from (2E)-N-(3-fluorophenyl)-3-phenylacrylamide (Intermediate 30) (13.8 g, 57.2 mmol) and aluminium trichloride (30.5 g, 229 mmol) in a similar way as described for Intermediate 21 to give a mixture of the title compound together with the corresponding 5-fluoro regioisomer in a ratio of 3:1. This mixture was vigorously stirred in dichloromethane (100 mL) for 3 hours at room temperature and then filtered. The solid obtained was resuspended in diethyl ether (200 mL) and stirred like above and filtered to give 3.63 g (34%) of the crude product containing 12% of the 5-fluoro regioisomer. This was used without further purification for the next step.
[Compound]
Name
5-fluoro
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Synthesis routes and methods II

Procedure details

A mixture of (E)-methyl 3-(2-amino-4-fluorophenyl)acrylate (30.38 g, 156 mmol) in THF (400 mL) and 3M hydrochloric acid (400 mL) was heated at 65° C. for 20 h. The mixture was cooled to RT and poured onto ice. The resulting precipitate was filtered, washed with copious amounts of water and dried in vacuo to give 20.65 g (81%) of a light-yellow amorphous solid. m/z=164 (M+1).
Quantity
30.38 g
Type
reactant
Reaction Step One
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400 mL
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solvent
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400 mL
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Synthesis routes and methods III

Procedure details

A solution of 70% H2SO4 was made up by adding chilled H2SO4 (35 ml) to chilled water (15 ml) ensuring the temp remained between 10-20° C. Finely ground N-(3-fluorophenyl)-3,3-bis(methyloxy)propanamide (6.17 g, 27.2 mmol) was then added cautiously to this solution keeping the vessel in ice. This was stirred for 1 hour and then ice water (70 ml) was added. This was then diluted further with water (230 ml). The mixture was stirred for a further 30 mins. The precipitate was filtered off and dried in a vacuum oven overnight to give the desired product (3.67 g, 83%). This material contained approximately 10% of the isomeric 5-fluoro-2(1H)-quinolinone.
Name
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35 mL
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Reaction Step Two
Name
N-(3-fluorophenyl)-3,3-bis(methyloxy)propanamide
Quantity
6.17 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
70 mL
Type
reactant
Reaction Step Four
Name
Quantity
230 mL
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
83%

Synthesis routes and methods IV

Procedure details

DDQ (0.42 g, 1.9 mmol) was added to a solution of 7-fluoro-3,4-dihydro-1H-quinolin-2-one (0.20 g 1.2 mmol) in dioxane (25 mL) and the resulting mixture was refluxed under an Argon atmosphere for 16 h. The mixture was concentrated under reduced pressure and sat aqueous Na2CO3 solution (25 mL) was added, and this was extracted with an organic mixture (MeOH/CH2Cl2 1:10, 3×50 mL). The combined organic phase was dried (Na2SO4), filtered, concentrated under reduced pressure and purified by combi flash LC (SiO2; CH2Cl2/MeOH 10:1) to give the title compound (0.037 g, 18%). 1H NMR (DMSO-D6) δ 11.8 (s, 1H), 7.88 (d, J=9.6 Hz, 1H), 7.74-7.65 (m, 1H), 7.05-6.95 (m, 2H), 6.43, (d, J=9.6 Hz); 13C NMR (CDMSO-D6) δ 163.0 (d, J=247 Hz), 161.9, 140.4 (d, J=13 Hz), 130.4 (d, J=11 Hz), 120.9, 116.1, 109.8 (d, J=23), 101.0 (d, J=25 Hz).
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Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
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Reaction Step One
Yield
18%

Synthesis routes and methods V

Procedure details

The compound was prepared from 2E)-N-(3-fluorophenyl)-3-phenylacrylamide (Intermediate 30) (13.8 g, 57.2 mmol) and aluminium trichloride (30.5 g, 229 mmol) in a similar way as described for Intermediate 21 to give a mixture of the title compound together with the corresponding 5-fluoro regioisomer in a ratio of 3:1. This mixture was vigorously stirred in dichloromethane (100 mL) for 3 hours at room temperature and then filtered. The solid obtained was resuspended in diethyl ether (200 mL) and stirred like above and filtered to give 3.63 g (34%) of the crude product containing 12% of the 5-fluoro regioisomer. This was used without further purification for the next step.
[Compound]
Name
5-fluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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13.8 g
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30.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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